4-({4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
Description
This compound features a pyrimidine core substituted at the 4-position with a piperazine ring, which is further functionalized with a benzonitrile group via a methylene linker. The pyrimidine ring is also substituted at the 6-position with a 3,5-dimethylpyrazole moiety. The benzonitrile group may enhance binding affinity through dipole interactions or serve as a metabolic stability enhancer .
Properties
IUPAC Name |
4-[[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7/c1-16-12-17(2)29(26-16)22-13-21(24-18(3)25-22)28-10-8-27(9-11-28)15-20-6-4-19(14-23)5-7-20/h4-7,12-13H,8-11,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSPCWMGCSNYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CC4=CC=C(C=C4)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Table 1: Structural and Functional Comparison
Functional and Conformational Differences
- Pyrimidine vs. Pyrido[3,4-d]pyrimidinone Cores: Compounds like 52g and 54e replace the pyrimidine core with a fused pyridine-pyrimidinone system, which may enhance planarity and π-stacking interactions but reduce metabolic stability due to the ketone group .
- Linker Flexibility : The piperazine-methyl linker in the target compound provides greater conformational flexibility compared to the rigid acetamide or piperidine linkers in analogues .
- Substituent Effects : The 3,5-dimethylpyrazole group in the target compound likely improves steric shielding and metabolic stability compared to the azido group in 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile .
Crystallographic and Structural Insights
- Piperazine Conformation : X-ray data for 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine (orthorhombic, Pccn) reveals a chair conformation for the piperazine ring, stabilized by intramolecular hydrogen bonds . This suggests the target compound’s piperazine linker may adopt similar conformations, influencing binding pocket compatibility.
- Benzonitrile Orientation : In 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile , the benzonitrile group is nearly coplanar with the aromatic ring, optimizing dipole interactions . This alignment is likely conserved in the target compound.
Implications for Drug Design
- The absence of azide or furyl groups (cf. ) reduces synthetic complexity and toxicity risks, making it more viable for preclinical development.
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